molecular formula C10H9F4NO2 B12277716 (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate

(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate

Cat. No.: B12277716
M. Wt: 251.18 g/mol
InChI Key: AXNDYQBDKSWHQK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate typically involves the reaction of methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate with appropriate reagents under controlled conditions. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the desired product with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate is unique due to its specific chiral configuration and the presence of both amino and ester functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H9F4NO2/c1-17-9(16)8(15)5-2-3-6(7(11)4-5)10(12,13)14/h2-4,8H,15H2,1H3/t8-/m0/s1

InChI Key

AXNDYQBDKSWHQK-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)F)N

Origin of Product

United States

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